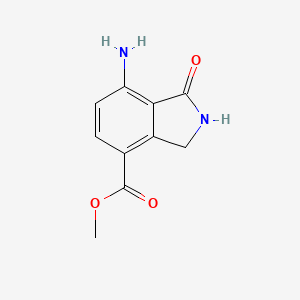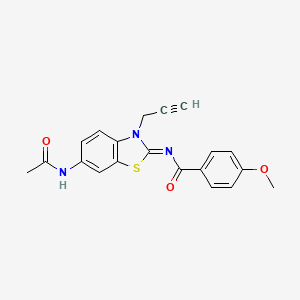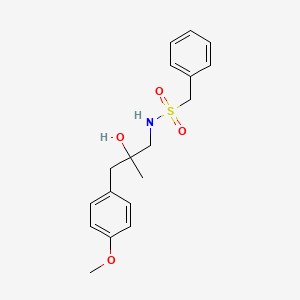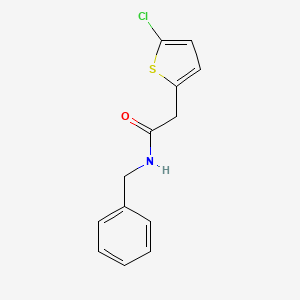![molecular formula C11H15F2NO2 B2874116 2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol CAS No. 1874848-36-8](/img/structure/B2874116.png)
2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol” is a chemical compound. It is related to “(3-(Difluoromethoxy)phenyl)methanamine” which has a CAS Number of 244022-71-7 . The compound is stored in a refrigerator and is in liquid form .
Synthesis Analysis
The synthesis of related compounds like ephedrine involves the reductive amination of 1-hydroxy-1-phenylpropan-2-one by methylamine . The stereoselectivity of this reaction depends on the type of catalyst used and the reaction conditions .Molecular Structure Analysis
The molecular structure of the related compound “(3-(Difluoromethoxy)phenyl)methanamine” is given by the InChI code1S/C8H9F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2 . Physical And Chemical Properties Analysis
The related compound “(3-(Difluoromethoxy)phenyl)methanamine” has a molecular weight of 173.16 . It is a liquid at room temperature and is stored in a refrigerator .Aplicaciones Científicas De Investigación
Overview
2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol is a chemical compound with potential applications in various scientific research areas. However, direct references to this specific compound in the context of scientific research applications were not found. Instead, research focuses on related fields such as the production and breakdown pathways of similar compounds, their interaction with biological molecules, and their roles in environmental and health sciences. This summary draws upon the closest related studies to infer potential areas of application for the compound .
Interaction with Biological Systems
Studies on compounds with similar structures or functionalities, like phenanthroline derivatives and their interactions with DNA, demonstrate the potential of such compounds in biomedical research. For example, copper(II) complexes with non-steroidal anti-inflammatory drugs and phenanthroline functionality show significant SOD-mimetic activity and potential anticancer activities (Šimunková et al., 2019). This suggests that 2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol could be studied for similar biological interactions and therapeutic applications.
Environmental Impact and Degradation
The environmental fate and degradation of chemicals, including their potential toxicity and biodegradability, are crucial areas of research. For instance, the occurrence and toxicity of antimicrobial triclosan and its by-products in the environment have been extensively reviewed, highlighting concerns about persistent organic pollutants and their effects on health and ecosystems (Bedoux et al., 2012). Similar studies could explore the environmental behavior of 2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol, particularly its degradation products and their impacts.
Potential for Sustainable Applications
The search for sustainable alternatives to conventional solvents and chemicals is ongoing. For instance, 2-methyloxolane has been identified as a sustainable solvent for the extraction of natural products, offering an environmentally friendly alternative to traditional solvents like hexane (Rapinel et al., 2020). The structure and properties of 2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol could be evaluated for similar green chemistry applications, particularly in extraction processes and as a potential bio-based solvent.
Safety and Hazards
Propiedades
IUPAC Name |
2-[[3-(difluoromethoxy)phenyl]methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-8(7-15)14-6-9-3-2-4-10(5-9)16-11(12)13/h2-5,8,11,14-15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFZHCKGIMKWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC(=CC=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2874035.png)

![(E)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2874038.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2874041.png)

![N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2874048.png)
![5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2874050.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874051.png)

![N-[2-(3-Fluoropyridin-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2874053.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2874054.png)
![N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2874055.png)
